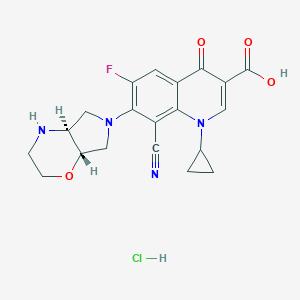

フィナフロキサシン塩酸塩

概要

説明

ガネタスピブは、STA-9090としても知られており、新規の非ゲルダナマイシン系熱ショックタンパク質90(HSP90)阻害剤です。これは、HSP90のN末端のATP結合ドメインに結合する、レゾルシノール含有トリアゾロン化合物です。 この化合物は、特に非小細胞肺癌モデルにおいて、様々な前臨床および臨床試験で強力な抗腫瘍活性を示しています .

2. 製法

ガネタスピブの合成は、レゾルシノール含有トリアゾロンコアの調製から始まる、複数の工程を伴います。合成経路には通常、以下の工程が含まれます。

トリアゾロンコアの形成: 適切な前駆体の環化により、トリアゾロン環を形成します。

レゾルシノール部分の付加: レゾルシノール基は、一連の置換反応によって導入されます。

最終的な修飾: 化合物のHSP90に対する結合親和性と特異性を高めるために、追加の官能基が添加されます。

ガネタスピブの工業生産方法は、高収率と高純度を確保するために最適化されており、精製には高速液体クロマトグラフィー(HPLC)などの高度な技術が用いられることがよくあります .

科学的研究の応用

作用機序

ガネタスピブは、HSP90のN末端のATP結合ドメインに結合することにより、その効果を発揮します。この結合は、HSP90のシャペロン機能を阻害し、そのクライアントタンパク質の分解につながります。これらのクライアントタンパク質には、腫瘍の増殖と生存に不可欠な様々な癌性キナーゼと受容体が含まれます。 HSP90を阻害することにより、ガネタスピブは、PI3K/Akt/NF-κB、Raf/MEK/ERK、JAK/STAT3経路を含む複数のシグナル伝達経路を破壊し、最終的に癌細胞のアポトーシスと増殖停止につながります .

生化学分析

Biochemical Properties

Finafloxacin hydrochloride exhibits broad-spectrum antibacterial activity that is enhanced over a pH range of 5.0–6.5 compared with neutral and basic values . It interacts with bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV .

Cellular Effects

Finafloxacin hydrochloride is effective against bacterial infections associated with acidic environments, including urinary tract infections and Helicobacter pylori infections . It influences cell function by inhibiting the activity of bacterial type II topoisomerases .

Molecular Mechanism

Finafloxacin hydrochloride exerts its effects at the molecular level by selectively inhibiting bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV . This inhibition disrupts the replication and transcription processes of the bacteria, leading to cell death .

Temporal Effects in Laboratory Settings

Its optimal efficacy in slightly acidic environments suggests that it may be particularly effective in treating infections in environments such as the urinary tract and stomach, which can have lower pH levels .

Dosage Effects in Animal Models

In a mouse model of Q fever, Finafloxacin hydrochloride reduced the severity of the clinical signs of infection and weight loss associated with Q fever . It did not reduce the level of bacterial colonization in tissues compared to doxycycline or ciprofloxacin .

Metabolic Pathways

As a fluoroquinolone, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Given its effectiveness in acidic environments, it may be particularly well-distributed in tissues such as the urinary tract and stomach .

Subcellular Localization

As a fluoroquinolone, it is likely to localize to the cytoplasm where it can interact with its target enzymes, DNA gyrase and DNA topoisomerase IV .

準備方法

The synthesis of Ganetespib involves multiple steps, starting with the preparation of the resorcinol-containing triazolone core. The synthetic route typically includes the following steps:

Formation of the triazolone core: This involves the cyclization of a suitable precursor to form the triazolone ring.

Attachment of the resorcinol moiety: The resorcinol group is introduced through a series of substitution reactions.

Final modifications: Additional functional groups are added to enhance the compound’s binding affinity and specificity for HSP90.

Industrial production methods for Ganetespib are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

ガネタスピブは、以下を含む様々な化学反応を起こします。

酸化: ガネタスピブは特定の条件下で酸化されて、酸化された誘導体を生成することがあります。

還元: この化合物は、特に還元剤の存在下で、還元反応を起こすこともあります。

置換: ガネタスピブは、官能基が他の基に置き換えられて、その特性が変化する、置換反応に関与することができます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒が含まれます。 これらの反応から生成される主な生成物は、通常、化学的性質が変化したガネタスピブの誘導体です .

類似化合物との比較

ガネタスピブは、17-アリルアミノ-17-デメトキシゲルダナマイシン(17-AAG)、17-ジメチルアミノエチルアミノ-17-デメトキシゲルダナマイシン(17-DMAG)、IPI-504などの他のHSP90阻害剤とは構造的に異なります。これらのゲルダナマイシン誘導体とは異なり、ガネタスピブは独特のトリアゾロン含有化学構造を持っています。この構造的な違いは、その優れた効力、抗腫瘍活性、安全性プロファイルに寄与しています。 ガネタスピブは、様々な前臨床モデルでより大きな有効性を示し、他のHSP90阻害剤と比較して、より低い毒性プロファイルを持っています .

類似の化合物には以下が含まれます。

- 17-アリルアミノ-17-デメトキシゲルダナマイシン(17-AAG)

- 17-ジメチルアミノエチルアミノ-17-デメトキシゲルダナマイシン(17-DMAG)

- IPI-504

特性

IUPAC Name |

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMSQUOHWYYEKM-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175097 | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209342-41-6 | |

| Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Finafloxacin hydrochloride against bacteria?

A: Finafloxacin hydrochloride, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Finafloxacin hydrochloride disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.

Q2: How is the purity of Finafloxacin hydrochloride assessed?

A: A highly sensitive and specific HPLC method has been developed to determine the purity of Finafloxacin hydrochloride active pharmaceutical ingredient by quantifying the R,R isomer []. This method utilizes a Chiralpak AY-H column with a specific mobile phase for optimal separation. This ensures the quality control of the drug substance during manufacturing.

Q3: Is there any research comparing the activity of Finafloxacin to other fluoroquinolones?

A: Yes, research has been conducted to compare the activity of Finafloxacin to other fluoroquinolones against both bacterial and eukaryotic type II topoisomerases []. This comparative study helps in understanding the spectrum of activity and potential for off-target effects of Finafloxacin.

Q4: Are there any novel synthetic approaches for producing Finafloxacin hydrochloride?

A: While specific details are not provided in the abstracts, one article mentions "A novel approach to Finafloxacin hydrochloride (BAY35-3377)" []. This suggests that researchers are actively exploring alternative synthesis methods, potentially leading to more efficient and cost-effective production processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)